Naringoside (hydrate)
Description
Contextualization within the Flavonoid Research Landscape
Flavonoids, a large class of plant secondary metabolites, are renowned for their health-promoting properties. Naringoside (B1239909) (hydrate) holds a significant position within this landscape as one of the major flavanone (B1672756) glycosides found in citrus fruits. hmdb.camedchemexpress.com Its research is often intertwined with the study of its aglycone, naringenin (B18129), as the sugar moiety impacts its bioavailability and potency. hmdb.cawikipedia.org The scientific community's focus on Naringoside (hydrate) is driven by its potential applications stemming from its biological activities, which include antioxidant, anti-inflammatory, and anti-apoptotic effects. medchemexpress.com It is also a known inhibitor of certain cytochrome P450 enzymes, which has implications for drug metabolism research. targetmol.comchemicalbook.com
Historical Trajectories and Milestones in Naringoside (hydrate) Investigation
The scientific investigation of Naringoside (hydrate) has a rich history. The initial isolation and extraction of naringin (B1676962) were accomplished in the 1930s by Harvey and Rygg, who also developed a colorimetric method for its quantification, laying the groundwork for future studies. chemicalbook.com A significant surge in research occurred in the 1960s when researchers like Hagen and others established fluorescence chromatography for its determination and began to evaluate its biological activities. chemicalbook.com These early studies observed its potential effects on conditions like peritonitis and experimental pulmonary edema. chemicalbook.com Over the decades, research has evolved from basic characterization to in-depth mechanistic studies of its various biological effects.
Chemical and Physical Properties
The chemical and physical properties of Naringoside (hydrate) are fundamental to understanding its biological role and potential applications in research.
| Property | Value | Source |
| Molecular Formula | C27H34O15 | nih.gov |
| Molecular Weight | 598.5 g/mol | nih.gov |
| IUPAC Name | 7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one;hydrate | nih.gov |
| CAS Number | 10236-47-2 (for Naringin) | wikipedia.org |
Biological Activities and Research Findings
Academic research has illuminated a spectrum of biological activities associated with Naringoside (hydrate). These findings underscore its potential as a subject for further scientific inquiry.
| Biological Activity | Research Findings | Source(s) |
| Antioxidant Activity | Naringin has been shown to exhibit antioxidant properties. medchemexpress.comchemicalbook.com | medchemexpress.comchemicalbook.com |
| Anti-inflammatory Activity | Studies have demonstrated the anti-inflammatory effects of naringin. medchemexpress.comchemicalbook.com | medchemexpress.comchemicalbook.com |
| Anti-apoptotic Activity | Research indicates that naringin possesses anti-apoptotic properties. medchemexpress.com | medchemexpress.com |
| Enzyme Inhibition | Naringin is known to inhibit certain cytochrome P450 enzymes, which can affect drug metabolism. targetmol.comchemicalbook.com | targetmol.comchemicalbook.com |
Properties
IUPAC Name |
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O14.H2O/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11;/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNHAWBPPPWRLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Natural Occurrence of Naringoside Hydrate
Elucidation of Natural Distribution in Botanical Sources (e.g., Citrus Species)
Naringoside (B1239909) is predominantly found in citrus fruits, where its concentration varies significantly between species and even within the different tissues of a single fruit. nih.govmdpi.com It is particularly abundant in grapefruit (Citrus paradisi) and pummelo. mdpi.comnih.gov Research indicates that the highest concentrations of naringin (B1676962) are often located in the pith (albedo), peel, and membranes of the fruit, with progressively lower amounts found in the seeds and juice. mdpi.comnih.gov
The distribution is also affected by the fruit's maturity, with younger, immature tissues generally containing higher levels of the compound. cabidigitallibrary.orgnih.gov For instance, one study noted that the mean concentration of naringin in a whole immature grapefruit was substantially higher than that in a mature one. cabidigitallibrary.org This differential distribution suggests a dynamic role for the compound during fruit development. While most associated with grapefruit, naringoside is also present in sour orange, lime, and tomatoes. mdpi.comnih.gov
Table 1: Concentration of Naringoside in Various Citrus Sources
| Botanical Source | Part of Plant | Naringoside Concentration |
|---|---|---|
| Pummelo | Peel | 3910 µg/mL |
| Pummelo | Juice | 220 µg/mL |
| Grapefruit (C. paradisi) | Peel | 2300 µg/mL |
| Grapefruit (C. paradisi) | Seeds | 200 µg/mL |
| Lime (C. aurantiifolia) | Skin | 517.2 µg/mL |
| Lime (C. aurantiifolia) | Juice | 98 µg/mL |
| Lime (C. aurantiifolia) | Seed | 29.2 µg/mL |
| Sour Orange | Fruit | 47.1 µg/mL |
This table is based on data sourced from multiple studies and represents a compilation of reported values. mdpi.comnih.govencyclopedia.pub
Enzymatic Pathways Governing Naringoside (hydrate) Biosynthesis
The biosynthesis of naringoside is a multi-step enzymatic process that begins with precursors from the general phenylpropanoid pathway. ijpsonline.comnih.govijpsonline.com This pathway converts the amino acid phenylalanine into key intermediates that are channeled into flavonoid synthesis. ijpsonline.comwikipedia.org
The synthesis of the core flavonoid structure of naringoside begins with two primary precursor molecules: p-coumaroyl-CoA and malonyl-CoA. nih.govnih.gov p-Coumaroyl-CoA is derived from phenylalanine via the general phenylpropanoid pathway, which involves a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA-ligase (4CL). ijpsonline.comwikipedia.org Malonyl-CoA, a derivative of acetyl-CoA, serves as the extender unit in the subsequent condensation reaction. wikipedia.org The availability of these two substrates is a critical control point for the entire flavonoid biosynthetic pathway. nih.gov
The formation of the characteristic three-ring flavanone (B1672756) structure is a two-step process catalyzed by two key enzymes:
Chalcone (B49325) Synthase (CHS): This enzyme is pivotal as it catalyzes the first committed step in flavonoid biosynthesis. nih.govwikipedia.org CHS performs a series of condensation reactions, combining one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a polyketide intermediate that cyclizes to form naringenin (B18129) chalcone (specifically 4,2′,4′,6′-tetrahydroxychalcone). frontiersin.orgnih.govresearchgate.net
Chalcone Isomerase (CHI): Following its synthesis, naringenin chalcone is acted upon by chalcone isomerase. nih.gov CHI catalyzes the stereospecific intramolecular cyclization of the chalcone's open C-ring. nih.govfrontiersin.orgmdpi.com This reaction is highly efficient and specific, leading to the formation of the tricyclic (2S)-flavanone known as naringenin, which serves as the aglycone core for naringoside. nih.govmdpi.com
The final step in the biosynthesis of naringoside is the attachment of a sugar moiety to the naringenin aglycone, a process known as glycosylation. nih.gov This reaction not only increases the water solubility of the compound but is also crucial for its biological activity and transport within the plant cell.
In the case of naringoside, the disaccharide neohesperidose is attached to the 7-hydroxyl group of the naringenin molecule. mdpi.comresearchgate.net Neohesperidose itself is composed of rhamnose and glucose. researchgate.net This glycosylation is a two-step enzymatic process:
A glucosyltransferase, such as uridine (B1682114) diphosphoglucose-flavanone 7-O-glucotransferase (UF7GT), first attaches a glucose molecule to the 7-hydroxyl position of naringenin. ijpsonline.comresearchgate.net
Subsequently, a rhamnosyltransferase attaches a rhamnose molecule to the glucose moiety.
The stereospecificity of the final naringoside molecule is determined earlier in the pathway by the action of Chalcone Isomerase (CHI), which exclusively produces the (2S)-naringenin enantiomer. nih.govmdpi.com The subsequent glycosylation reactions maintain this stereochemistry, resulting in the specific structure of naringoside.
Chemical and Enzymatic Synthesis of Naringoside Hydrate and Its Research Derivatives
Strategies for De Novo Chemical Synthesis of Naringoside (B1239909) (hydrate) Analogs
The de novo chemical synthesis of naringoside analogs provides a versatile platform to introduce a wide array of structural modifications, thereby enabling a systematic investigation of their biological properties. These synthetic strategies often involve multi-step procedures, beginning with the construction of the flavanone (B1672756) core, followed by glycosylation and subsequent modifications of the sugar moiety or the aglycone.
One common approach involves the synthesis of the naringenin (B18129) aglycone, which can then be glycosylated to introduce the desired sugar units. For instance, the synthesis of naringenin can be achieved through various methods, including the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde, followed by intramolecular cyclization. Once the aglycone is obtained, glycosylation can be performed using glycosyl donors such as glycosyl halides or trichloroacetimidates under the catalysis of a Lewis acid. This allows for the introduction of different sugar moieties at specific positions of the flavanone core, leading to the generation of a diverse library of naringoside analogs.
Furthermore, structural modifications can be introduced to both the aglycone and the sugar parts of the molecule. For example, the phenolic hydroxyl groups on the naringenin core can be alkylated or acylated to enhance lipophilicity and potentially improve bioavailability. Similarly, the sugar moiety can be modified by altering the type of sugar, the anomeric configuration, or by introducing functional groups to the sugar ring. These modifications can significantly influence the biological activity of the resulting analogs.
Biotransformation and Enzymatic Synthesis Approaches
In recent years, biotransformation and enzymatic synthesis have emerged as powerful and environmentally friendly alternatives to traditional chemical synthesis for the production of naringoside derivatives. These methods often offer high selectivity and milder reaction conditions, minimizing the need for protection and deprotection steps.
Naringinase, an enzyme complex with both α-L-rhamnosidase and β-D-glucosidase activities, plays a crucial role in the biotransformation of naringin (B1676962). wikipedia.org The hydrolysis of naringin by naringinase is a two-step process. researchgate.net First, the α-L-rhamnosidase component cleaves the terminal rhamnose unit from naringin, yielding prunin and rhamnose. researchgate.netmdpi.com Subsequently, the β-D-glucosidase activity hydrolyzes prunin to produce the aglycone naringenin and glucose. researchgate.netmdpi.com
This enzymatic hydrolysis is a key process for producing naringenin, which serves as a precursor for the synthesis of various other flavonoids. researchgate.net Moreover, the intermediate product, prunin, is also of interest due to its reported biological activities and increased solubility compared to naringin. mdpi.com By controlling the reaction conditions, such as pH and temperature, it is possible to selectively favor the production of either prunin or naringenin. mdpi.comnih.gov For instance, selective inactivation of the β-D-glucosidase activity of naringinase can lead to the accumulation of prunin. mdpi.comnih.gov Studies have shown that naringinase from Aspergillus oryzae can be effectively used for the production of prunin and naringenin. nih.gov Under optimized conditions, a significant conversion of naringin to prunin and naringenin has been achieved. acs.org
| Product | Precursor | Enzyme | Key Enzyme Activity |
| Prunin | Naringin | Naringinase | α-L-rhamnosidase |
| Naringenin | Prunin | Naringinase | β-D-glucosidase |
Enzymatic esterification is a widely used strategy to enhance the lipophilicity of naringoside, thereby improving its solubility in lipid-based formulations and potentially increasing its bioavailability. nih.gov Lipases are commonly employed for this purpose due to their broad substrate specificity and high regioselectivity. mdpi.com The esterification reaction involves the formation of an ester bond between a hydroxyl group on the sugar moiety of naringoside and a fatty acid. researchgate.net
The synthesis of naringin oleate, an ester of naringin and oleic acid, has been successfully achieved through enzymatic esterification. nih.gov The reaction conditions, including the choice of enzyme, solvent, temperature, and substrate molar ratio, have been optimized to achieve high conversion rates. nih.govresearchgate.net For example, using Lipozyme TL IM in acetonitrile (B52724) at 40°C with a specific molar ratio of naringin to oleic acid resulted in a conversion of 93.10% within 48 hours. nih.gov Similarly, naringin palmitate has been synthesized enzymatically using Novozym 435. scientific.net These acylated derivatives have shown improved physical and chemical properties, such as enhanced thermal stability and lipophilic solubility. mdpi.com
| Naringoside Derivative | Acyl Donor | Enzyme | Reported Conversion |
| Naringin Oleate | Oleic Acid | Lipozyme TL IM | 93.10% nih.gov |
| Naringin Acetate (B1210297) | Vinyl Acetate | Lipozyme TL IM | 97.5% nih.gov |
| Naringin Acetate | Acetic Anhydride | Lipozyme TL IM | 98.5% nih.gov |
| Naringin Palmitate | Palmitic Acid | Novozym 435 | - |
Rational Design and Synthesis of Naringoside (hydrate) Derivatives for Mechanistic Studies
The rational design and synthesis of naringoside derivatives are crucial for elucidating their mechanisms of action and for developing compounds with improved therapeutic potential. By systematically modifying the structure of naringoside, researchers can investigate the key structural features required for a specific biological activity.
Structural modification of naringoside is a key strategy to enhance its bioactivity. nih.gov The primary methods for structural modification include acylation and glycosylation, which can improve properties like lipid and water solubility. nih.govresearchgate.net Acylation, the introduction of fatty acids into the glycoside portion of naringin, can be achieved through both chemical and enzymatic methods to improve its lipid solubility. researchgate.net This enhanced lipophilicity is often associated with improved bioavailability and efficacy in preclinical models.
For instance, the synthesis of naringenin and senecioic acid ester derivatives has been explored to generate more lipophilic compounds with potential neuroprotective effects. mdpi.com Studies have also focused on the enzymatic acylation of naringin with medium-chain fatty acids, which has been shown to be a regioselective process, yielding monoesters with potentially improved biological properties. researchgate.net These modifications aim to overcome the limitations of naringin's poor solubility, thereby enhancing its therapeutic potential. researchgate.net
The synthesis of novel hydrazone and oxime derivatives of naringoside represents another important avenue for developing new bioactive compounds. brieflands.com Hydrazones and oximes are versatile functional groups that have been incorporated into various drug candidates to modulate their pharmacological properties. nih.gov
The synthesis of naringin-based hydrazone and oxime derivatives has been reported, and these compounds have been evaluated for their antioxidant and antibacterial activities. brieflands.com For example, three new hydrazone and oxime compounds were semi-synthesized from naringin, with one derivative showing promising antibacterial and antioxidant activity. brieflands.com Similarly, novel O-alkyl derivatives of naringenin and their corresponding oximes have been synthesized and screened for their antimicrobial and anticancer activities. mdpi.comnih.gov The synthesis of naringenin oxime and oxime ether derivatives has also been explored, with some of these compounds exhibiting enhanced antiproliferative and antioxidant effects compared to the parent naringenin. nih.gov These studies highlight the potential of modifying the carbonyl group of the flavanone core to generate new derivatives with improved biological profiles.
Coordination with Metal Ions in Synthetic Analogues
The molecular structure of naringin, a flavanone glycoside, features several oxygen-containing functional groups that are capable of coordinating with metal ions. This chelation potential has led to significant research into the synthesis and characterization of naringin-metal complexes, which often exhibit modified or enhanced physicochemical and biological properties compared to the parent flavonoid.
The primary sites for metal ion coordination on the naringin molecule are the carbonyl group at position C4 and the hydroxyl group at position C5 of the A-ring. nih.govnih.gov Spectroscopic analyses, including Fourier-transform infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside mass spectrometry and elemental analysis, have been pivotal in elucidating the structure of these coordination complexes. nih.govnih.govtsijournals.com
A variety of transition metal ions have been successfully complexed with naringin to create synthetic analogues. These include, but are not limited to, copper(II), chromium(III), manganese(II), iron(III), cobalt(II), nickel(II), zinc(II), silver(I), yttrium(III), and ruthenium(III). tsijournals.comresearchgate.netresearch-nexus.net The synthesis of these complexes is typically achieved by reacting naringin with a corresponding metal salt, such as a chloride or acetate salt, in an appropriate solvent like ethanol. tsijournals.com
Studies on the stoichiometry of these complexes have often suggested a 1:1 ratio between the naringin ligand and the metal ion, as proposed for a copper(II) complex formulated as [Cu(naringin)]⁺[CH₃COO]⁻·5H₂O. nih.gov However, the molar ratio can vary depending on the specific metal ion and reaction conditions used during synthesis. tsijournals.com
The coordination of a metal ion to naringin can significantly alter its electronic properties and molecular conformation. This alteration is frequently associated with an enhancement of its biological activities. For instance, a synthesized naringin-copper(II) complex demonstrated markedly higher antioxidant and anti-inflammatory activities when compared to free naringin. nih.govnih.gov Similarly, complexes of naringin with silver(I), yttrium(III), and ruthenium(III) have shown increased cytotoxic activity against human cancer cell lines, such as breast adenocarcinoma (MCF-7) and lung carcinoma (A549), suggesting a potential for developing novel therapeutic agents. researchgate.netresearch-nexus.net
The table below summarizes key research findings on the synthesis and characterization of various naringin-metal complexes.
| Metal Ion | Analytical Methods Used | Key Research Findings |
| Copper (Cu(II)) | FT-IR, UV-Vis, ESI-MS/MS, Elemental Analysis, ¹H-NMR | Coordination occurs via the C4-keto and C5-hydroxyl groups. The complex exhibits higher antioxidant, anti-inflammatory, and tumor cell cytotoxicity than free naringin. nih.govnih.gov |
| Silver (Ag(I)) | Elemental Analysis, FT-IR, UV-Vis, TGA, Molar Conductance, Magnetic Properties | The Ag(I)-naringin complex demonstrated significantly enhanced cytotoxic activity against MCF-7 and A549 cancer cell lines compared to a standard chemotherapeutic agent. researchgate.netresearch-nexus.net |
| Yttrium (Y(III)) | Elemental Analysis, FT-IR, UV-Vis, TGA, Molar Conductance, Magnetic Properties | The synthesized Y(III)-naringin complex showed cytotoxic activity against human cancer cell lines. researchgate.netresearch-nexus.net |
| Ruthenium (Ru(III)) | Elemental Analysis, FT-IR, UV-Vis, TGA, Molar Conductance, Magnetic Properties | The Ru(III)-naringin complex displayed enhanced cytotoxicity against MCF-7 and A549 cell lines, although it was less potent than the silver complex. researchgate.netresearch-nexus.net |
| Various (Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Zn(II)) | Elemental Analysis, Thermal Analysis, FT-IR, UV-Vis, Magnetic Properties, Electrical Conductivity | Complexes with these metals were successfully synthesized and characterized. The study also included theoretical calculations (PM3 method) to investigate bond lengths and electronic spectra, which were in agreement with experimental data. tsijournals.com |
Mechanistic Investigations of Naringoside Hydrate in Biological Systems Preclinical Focus
Modulation of Intracellular Signaling Cascades
Naringoside (B1239909), a flavanone (B1672756) glycoside found abundantly in citrus fruits, has been the subject of numerous preclinical studies to elucidate its mechanisms of action within biological systems. These investigations have revealed its capacity to modulate a wide array of intracellular signaling cascades that are fundamental to cellular processes such as proliferation, inflammation, apoptosis, and metabolism. The compound, often studied under the name Naringin (B1676962), interacts with key protein kinases and transcription factors, leading to downstream effects that are of therapeutic interest. The following sections detail the specific pathways influenced by Naringoside, with a focus on preclinical findings in various in vitro and in vivo models.
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that governs cell growth, survival, and proliferation. Dysregulation of this pathway is a hallmark of many diseases, including cancer and metabolic disorders. Preclinical studies have demonstrated that naringoside can significantly inhibit this pathway in various pathological contexts.
In cancer cell models, naringoside has been shown to suppress the PI3K/Akt/mTOR cascade, leading to anti-proliferative effects. Treatment of colorectal cancer (CRC) cells with naringin resulted in a dose-dependent inhibition of cell proliferation and induction of apoptosis by repressing the activation of the PI3K/Akt/mTOR signaling pathway. nih.gov Similarly, in human gastric carcinoma AGS cells, naringin was observed to downregulate the phosphorylation of PI3K, Akt, and mTOR, contributing to growth inhibition. thieme-connect.de Further studies on gastric cancer SNU-1 cells confirmed that naringin blocks the PI3K/Akt pathway, which in turn activates pro-death autophagy and apoptosis. nih.gov
Beyond cancer, naringoside modulates this pathway to protect against cellular dysfunction. In a model of high glucose/high fat stress in human umbilical vein endothelial cells (HUVECs), naringin was found to activate the PI3K/Akt/mTOR pathway to inhibit excessive autophagy, thereby ameliorating endothelial cell dysfunction. researchgate.net This suggests a context-dependent regulation of the pathway by naringoside, where it can inhibit aberrant activation in cancer while promoting its protective functions in other cell types.
| Biological System/Model | Observed Effect | Key Pathway Components Affected | Reference |
|---|---|---|---|
| Colorectal Cancer (CRC) Cells | Inhibited cell proliferation and promoted apoptosis. | Inhibited activation of PI3K/AKT/mTOR signaling. | nih.gov |
| Human Gastric Carcinoma AGS Cells | Inhibited cell proliferation and induced autophagy. | Decreased phosphorylation of PI3K, p-Akt, and p-mTOR. | thieme-connect.de |
| Gastric Cancer SNU-1 Cells | Blocked cell growth, induced cell cycle arrest and apoptosis. | Downregulated p-PI3K/PI3K and p-AKT/AKT ratios. | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) under high glucose/high fat stress | Ameliorated endothelial cell dysfunction by inhibiting autophagy. | Increased phosphorylation of PI3K, Akt, and mTOR. | researchgate.net |
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival. Naringoside has been consistently shown to exert potent anti-inflammatory effects by suppressing the activation of this pathway.
In preclinical models of osteoarthritis, naringin demonstrated the ability to prevent cartilage destruction by inhibiting the NF-κB signaling pathway. mdpi.com It was found to suppress TNF-α-induced inflammatory responses in mouse chondrocytes by downregulating NF-κB. mdpi.com This was evidenced by decreased ratios of phosphorylated p65 (p-p65) to total p65 and phosphorylated IκBα (p-IκBα) to total IκBα, indicating that naringin inhibits the key steps leading to NF-κB nuclear translocation and activation. mdpi.com In dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis in mice, naringin was also found to inhibit NF-κB activation, which contributed to the reduction of pro-inflammatory cytokines. nih.gov
The inhibitory effect of naringoside on NF-κB is not limited to inflammatory joint diseases. Studies have shown its protective effects in acute lung injury and neuroinflammation, where it suppresses NF-κB activation and subsequent release of inflammatory mediators like TNF-α and various interleukins. nih.govnih.gov
| Biological System/Model | Observed Effect | Key Pathway Components Affected | Reference |
|---|---|---|---|
| Primary Murine Chondrocytes (in vitro) | Suppressed TNF-α-induced inflammatory responses. | Decreased p-p65/p65 and p-IκBα/IκBα ratios; diminished NF-κB2 levels. | mdpi.com |
| ACLT-induced Mouse Osteoarthritis (in vivo) | Prevented cartilage destruction. | Decreased expression of p-IκBα and NF-κB2. | mdpi.com |
| DSS-induced Ulcerative Colitis Mouse Model | Alleviated colitis and reduced inflammatory cytokines. | Inhibited NF-κB activation. | nih.gov |
| LPS-induced Acute Lung Injury Mouse Model | Ameliorated lung injury. | Suppressed NF-κB activation. | nih.gov |
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38-MAPK cascades, are crucial for transducing extracellular stimuli into cellular responses, such as proliferation, differentiation, inflammation, and apoptosis. Naringoside has been found to modulate these pathways, often leading to protective effects against cellular stress and injury.
In H9c2 cardiac cells exposed to high glucose, naringin was shown to protect against cellular injuries by inhibiting the activation of the MAPK pathway. nih.gov Pre-treatment with naringin ameliorated the increased phosphorylation of p38 MAPK, ERK1/2, and JNK induced by high glucose. nih.gov Similarly, in ultraviolet B (UVB)-irradiated human keratinocytes (HaCaT cells) and mouse skin, naringin protected against skin damage by reversing the activation of p38 and, to a lesser extent, JNK. nih.gov
In the context of inflammation, naringin has been observed to inhibit the phosphorylation of ERK1/2, JNK, and p38 MAPK in models of ulcerative colitis and lung injury, thereby blocking the downstream production of inflammatory mediators. nih.govnih.gov This modulation of MAPK signaling is a key mechanism underlying the compound's broad anti-inflammatory and cytoprotective activities.
| Biological System/Model | Observed Effect | Key Pathway Components Affected | Reference |
|---|---|---|---|
| High Glucose-treated H9c2 Cardiac Cells | Protected against cytotoxicity and apoptosis. | Inhibited phosphorylation of p38 MAPK, ERK1/2, and JNK. | nih.gov |
| UVB-irradiated HaCaT Cells and Mouse Skin | Protected against UVB-induced skin damage and apoptosis. | Blocked activation/phosphorylation of p38 and JNK. | nih.gov |
| DSS-induced Ulcerative Colitis Mouse Model | Reduced inflammation and NLRP3 inflammasome activation. | Inhibited phosphorylation of p38, ERK, and JNK. | nih.gov |
| LPS-induced Acute Lung Injury Mouse Model | Reduced inflammation and blocked apoptosis of lung cells. | Reduced expression of p-p38 and p-JNK. | nih.gov |
Research has shown that naringoside and its aglycone, naringenin (B18129), can intervene in pathways involving matrix metalloproteinases (MMPs), which are enzymes critical for the degradation of the extracellular matrix and are implicated in processes like tumor invasion, metastasis, and tissue remodeling in arthritis.
In models of osteoarthritis, naringenin was found to regulate the production of MMPs. nih.gov It significantly inhibited the expression of MMP-3 in a rat osteoarthritis model and reduced the transcriptional expression, secretion, and enzymatic activity of MMP-1, MMP-3, and MMP-13 in IL-1β activated articular chondrocytes. nih.gov In human glioblastoma cells, naringin was shown to suppress cell metastasis and the expression of MMP-2 and MMP-9 by inhibiting the ERK-P38-JNK signaling pathway. nih.gov Furthermore, in TNF-α-induced vascular smooth muscle cells, naringin was observed to inhibit MMP-9 expression. thieme-connect.de These findings highlight the potential of naringoside to modulate tissue-degrading enzymes that play a role in cancer progression and inflammatory diseases.
A review article also noted that naringin treatment in PC12 neuronal cells could inhibit H2O2-induced cytotoxicity by attenuating the expression of apoptotic markers like Bad, alongside MMP-9. thieme-connect.de However, specific preclinical studies focusing directly on the FAK (Focal Adhesion Kinase) or a distinct FAK/bads signaling pathway in the context of naringoside treatment are not extensively detailed in the available literature.
| Compound | Biological System/Model | Observed Effect | Key Pathway Components Affected | Reference |
|---|---|---|---|---|
| Naringenin | Rat Osteoarthritis Model & Articular Chondrocytes | Alleviated pain and regulated degradative enzyme production. | Inhibited expression and activity of MMP-1, MMP-3, MMP-13. | nih.gov |
| Naringin | Human Glioblastoma Cells | Suppressed cell metastasis. | Inhibited expression of MMP-2 and MMP-9. | nih.gov |
| Naringin | TNF-α-induced Vascular Smooth Muscle Cells | Inhibited cellular processes induced by TNF-α. | Inhibited MMP-9 expression. | thieme-connect.de |
| Naringin | H2O2-treated PC12 Neuronal Cells | Inhibited cytotoxicity. | Attenuated expression of MMP-9 and Bad. | thieme-connect.de |
Naringoside has been shown to interact with pathways governing cell cycle progression and cell fate, including the Wnt/β-catenin and the p21CIPI/WAFI pathways.
In the context of cancer, naringin has been found to target the Wnt/β-catenin signaling pathway. In triple-negative breast cancer cells, naringin was reported to inhibit growth potential by targeting this pathway. nih.govnih.gov Specifically, it downregulated the expression of β-catenin, c-Myc, and cyclin D1, which are key downstream targets of the Wnt pathway, leading to cell cycle arrest. nih.gov
Naringoside also modulates cell cycle checkpoint proteins. A study in vascular smooth muscle cells (VSMCs) demonstrated that naringin treatment leads to significant growth inhibition and G1-phase cell cycle arrest. nih.gov This effect was mediated by the induction of p53-independent p21WAF1 expression. nih.gov The induction of p21WAF1 by naringin was found to be dependent on the activation of the Ras/Raf/ERK pathway, ultimately leading to a decrease in cyclin D1/CDK4 and cyclin E/CDK2 complexes. nih.gov
Preclinical evidence suggests that naringoside and its aglycone naringenin can positively influence insulin (B600854) signaling and glucose metabolism, indicating potential benefits in the context of insulin resistance and diabetes.
In a high fructose-induced model of insulin resistance in rats, administration of naringenin improved insulin sensitivity. nih.gov This was associated with enhanced tyrosine phosphorylation in response to insulin, a critical step in the insulin signaling cascade. nih.gov Naringenin was also shown to increase the gene expression of glucose transporter type 4 (GLUT4) in human adipocytes, which is essential for insulin-mediated glucose uptake. researchgate.net
AdipoR1-APPL1-AMPK Signaling Pathway Activation
Naringin has been shown to activate the Adiponectin Receptor 1 (AdipoR1)-APPL1-AMPK signaling pathway, a key regulator of cellular energy homeostasis. In preclinical studies involving skeletal muscle, oral administration of naringin led to an increased expression of AdipoR1, APPL1 (adaptor protein, phosphotyrosine interacting with PH domain and leucine (B10760876) zipper 1), and phosphorylated AMP-activated protein kinase (AMPK). acs.orgnih.gov This activation is significant as the AdipoR1-APPL1-AMPK axis plays a central role in mediating metabolic effects. acs.org
Research indicates that naringin's activation of this pathway can induce a transition in skeletal muscle fibers from fast-twitch to slow-twitch, which is associated with enhanced endurance. nih.gov The mechanism involves an increase in serum adiponectin concentration and subsequent activation of AdipoR1, APPL1, AMPK, and the downstream target PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). acs.org In vitro experiments using AdipoR1 knockdown confirmed that the effects of naringin on muscle fiber-related gene and protein expression were significantly diminished when this signaling pathway was inhibited. acs.org Further studies in 3T3-L1 adipocytes have also demonstrated that naringin activates the AMPK signaling pathway, which is associated with the induction of fat browning. nih.gov
Table 1: Naringin's Effect on AdipoR1-APPL1-AMPK Pathway Components
| Component | Effect of Naringin | Biological Context | Reference |
|---|---|---|---|
| AdipoR1 | Upregulation of expression | Skeletal Muscle | acs.org |
| APPL1 | Upregulation of expression | Skeletal Muscle | acs.org |
| AMPK | Increased activation/phosphorylation | Skeletal Muscle, Adipocytes | acs.orgnih.gov |
| PGC-1α | Upregulation of expression | Skeletal Muscle | acs.org |
Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF) Upregulation via Nrf2
Naringin and its aglycone, naringenin, have demonstrated neuroprotective properties through the upregulation of key neurotrophic factors, including Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF). researchgate.netnih.gov Studies in neurotoxin models of Parkinson's disease have shown that naringin can protect nigrostriatal dopaminergic neurons by inducing the expression of GDNF. researchgate.netelsevierpure.comconsensus.app This effect contributes to the survival of adult dopaminergic neurons. elsevierpure.com
The underlying mechanism for this upregulation is linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. nih.gov Flavonoids like naringenin can activate the Nrf2/Antioxidant Response Element (ARE) pathway, which in turn can upregulate the transcription of neurotrophic factors like BDNF. nih.gov In models of cerebral ischemia-reperfusion, naringin supplementation has been shown to increase the gene expression and levels of BDNF in both the hippocampus and frontal cortex, which is associated with protective effects on impaired neurogenesis. nih.gov
Table 2: Naringin's Influence on Neurotrophic Factors
| Neurotrophic Factor | Effect of Naringin | Associated Pathway | Model System | Reference |
|---|---|---|---|---|
| GDNF | Upregulation/Induction | mTORC1 | Neurotoxin model of Parkinson's disease | researchgate.netelsevierpure.com |
| BDNF | Upregulation of gene expression and protein levels | Nrf2 (implicated) | Ischemia-Reperfusion model | nih.govnih.gov |
Interactions with Specific Molecular Targets and Enzymes
Naringoside and its metabolites interact with several molecular targets, including metabolic enzymes and membrane transporters, which can significantly influence cellular processes and xenobiotic metabolism.
Cytochrome P450 Enzyme Modulation (e.g., CYP3A4, CYP1A2)
The interaction of naringin and its aglycone naringenin with Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP1A2, is complex. In vitro studies have shown that naringin itself is a weak inhibitor of CYP3A4. ualberta.ca In contrast, its aglycone, naringenin, is a more potent inhibitor of CYP3A4 activity. ualberta.camtak.hu However, other studies using human liver microsomes reported that naringenin did not cause substantial inhibition of five major CYP isoforms, including CYP3A4 and CYP1A2, at tested concentrations, suggesting a low potential for clinically significant drug-drug interactions mediated by this mechanism. pagepress.orgdntb.gov.ua The conjugated metabolites of naringenin (sulfate and glucuronide) have been observed to have no or only weak inhibitory effects on these CYP enzymes. mtak.hu This suggests that the metabolic conversion of naringin to naringenin and its subsequent conjugation play a critical role in its potential for CYP-mediated interactions.
Organic Anion-Transporting Polypeptide 1A2 (OATP1A2) Inhibition
Naringin is recognized as a major and selective inhibitor of the Organic Anion-Transporting Polypeptide 1A2 (OATP1A2), an uptake transporter found in the intestine. nih.govresearchgate.net This inhibition is a key mechanism behind the well-known "grapefruit juice effect," where the bioavailability of certain orally administered drugs is reduced. nih.gov Naringin directly inhibits OATP1A2, thereby decreasing the intestinal absorption of OATP1A2 substrates. bohrium.com In vitro studies have established low half-maximal inhibitory concentrations (IC50) for naringin against OATP1A2-mediated transport. bohrium.com Further research has investigated the inhibitory effects on genetic variants of OATP1A2, providing a more detailed understanding of this interaction. elsevierpure.com
NEU3 Inhibitory Effects on Cellular Processes
Preclinical research has identified naringin as an inhibitor of the plasma membrane-associated sialidase NEU3. nih.govovid.com This enzyme is responsible for degrading GM3 ganglioside. By inhibiting NEU3, naringin treatment leads to a significant accumulation of GM3 ganglioside in cancer cells. nih.gov The buildup of GM3 has been shown to attenuate the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and its downstream effector, ERK (Extracellular signal-regulated kinase). nih.govovid.com This suppression of the EGFR/ERK signaling pathway results in reduced cancer cell growth and an increase in apoptotic cells, demonstrating a novel mechanism for naringin's effects on cellular proliferation. nih.govdntb.gov.ua
Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., SOD, GSH-Px)
Naringoside has demonstrated a significant capacity to bolster the endogenous antioxidant defense systems in various preclinical models. This is achieved by enhancing the activity of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), which play a critical role in mitigating cellular damage caused by oxidative stress.
In a rat model of aluminum-induced neurotoxicity, naringin administration was found to restore the levels of crucial antioxidant enzymes. researchgate.net Similarly, in a study involving diabetic rats, naringin treatment effectively blocked the increase in antioxidant enzyme activity that occurs in response to diabetic stress, suggesting a restoration of normal redox balance. cdnsciencepub.com Research on aluminum chloride-induced oxidative stress also showed that naringin significantly increases glutathione (GSH) levels and restores catalase (CAT) activity. mdpi.com The aglycone of naringoside, naringenin, has also been shown to promote antioxidant defense enzyme activities and increase glutathione levels, thereby mitigating streptozotocin-induced liver complications. nih.govwjgnet.com These findings underscore the ability of naringoside to counteract oxidative stress by modulating the activity of the cellular enzymatic antioxidant machinery.
Table 1: Effect of Naringoside on Endogenous Antioxidant Enzymes in Preclinical Models
| Model System | Key Findings | Reference |
|---|---|---|
| Diabetic Rats (Liver Mitochondria) | Blocked the increase in antioxidant enzyme activities and decrease in total glutathione caused by diabetes. | cdnsciencepub.com |
| Aluminum Chloride-Induced Oxidative Stress (Rats) | Significantly restored catalase (CAT) activity and increased glutathione (GSH) levels. | mdpi.com |
| Aluminum-Induced Neurotoxicity (Rats) | Attenuated oxidative damage by restoring antioxidant enzyme levels. | researchgate.net |
Cellular and Subcellular Physiological Responses
Naringoside has been identified as a potent modulator of fundamental cellular processes such as proliferation, migration, and apoptosis, particularly in the context of cancer biology. imrpress.com Preclinical studies have consistently shown its ability to inhibit the growth and spread of various cancer cells.
In ovarian cancer cell lines, naringin suppressed cell proliferation in a dose-dependent manner and triggered apoptosis, or programmed cell death. imrpress.com This pro-apoptotic effect is a key mechanism for eliminating malignant cells. The anti-proliferative activity of naringin has also been observed in human colorectal cancer cells. nih.gov Furthermore, naringin has been found to inhibit the migration and invasion of osteosarcoma cells. researchgate.net The aglycone, naringenin, demonstrates similar effects, significantly suppressing the migration of human lung cancer cells and inducing apoptosis by increasing the expression of caspase-3 while reducing matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell invasion. nih.gov
Table 2: Naringoside's Effects on Cell Proliferation, Migration, and Apoptosis
| Cell/Model System | Observed Effects | Key Molecular Targets/Pathways | Reference |
|---|---|---|---|
| Ovarian Cancer Cells | Inhibited proliferation, Induced apoptosis. | TGF-β signaling pathway | imrpress.com |
| Osteosarcoma Cells (MG63) | Reduced proliferation, Inhibited migration and invasion, Induced apoptosis. | Downregulation of MMP-2 | researchgate.net |
| Human Colorectal Cancer Cells (HCT-116) | Induced antiproliferative activity. | Suppression of PI3K/AKT/mTOR signaling | nih.gov |
| Human Lung Cancer Cells (Naringenin) | Inhibited proliferation and migration, Induced apoptosis. | Increased Caspase-3, Reduced MMP-2 & MMP-9 | nih.gov |
Autophagy is a cellular self-degradation process that can lead to programmed cell death, distinct from apoptosis. Naringoside has been shown to induce this process in certain cancer models, presenting another avenue for its anticancer activity.
In studies using AGS human gastric cancer cells, naringin was found to induce autophagy-mediated growth inhibition. nih.gov The mechanism involves the downregulation of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival. nih.gov Further investigation revealed that naringin treatment leads to the formation of autophagic vacuoles and induces lysosomal membrane permeabilization (LMP). This disruption of lysosomes releases enzymes like Cathepsin D into the cytosol, activating a cascade that results in autophagic cell death. nih.gov This process also involves the upregulation of the pro-apoptotic protein Bad. nih.gov
The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Naringoside and its aglycone naringenin have been shown to intervene in this process by inducing cell cycle arrest, thereby halting cell division.
Naringenin has been observed to cause cell cycle arrest at the G0/G1 and S phases in MCF-7 breast cancer cells. nih.govnih.gov In human epidermoid carcinoma A431 cells, naringenin treatment leads to an arrest in the G0/G1 phase of the cell cycle, which consequently leads to apoptosis. plos.org Flow cytometry analysis of these cells showed a dose-dependent increase in the population of cells in the G0/G1 phase. plos.org Similarly, in non-small cell lung cancer cells, naringenin treatment caused a shift in cell distribution from the G0/G1 phase to the G2/M phase. researchgate.net These findings indicate that naringoside can disrupt the normal progression of the cell cycle in cancer cells, preventing their replication.
Mitochondria are central to cellular energy metabolism and are also key regulators of cell death pathways. Naringoside has been shown to exert protective effects on mitochondrial function and influence mitochondrial biogenesis, the process of generating new mitochondria.
In a preclinical model of diabetes, naringin was found to prevent the impairment of hepatic mitochondrial function. cdnsciencepub.com It blocked the diabetes-induced decrease in the activity of enzymes in the Krebs cycle and the electron transport chain, preserving mitochondrial respiration and energy production. cdnsciencepub.com The compound also prevented alterations in mitochondrial fusion and fission processes. cdnsciencepub.com Furthermore, a study demonstrated that naringin supplementation can improve antifatigue effects by enhancing mitochondrial function and antioxidant capacity in muscle tissue. nih.gov The aglycone, naringenin, also preserves mitochondrial biogenesis and inhibits mitochondrial oxidative stress damage, partly through the AMPK-SIRT3 signaling pathway. researchgate.net It can also improve mitochondrial dysfunction in neurons by increasing high-energy phosphates and enhancing mitochondrial membrane potential. spandidos-publications.com
Naringoside exhibits direct antioxidant effects by scavenging harmful free radicals and preventing lipid peroxidation, a key process in cellular damage initiated by oxidative stress.
In vitro studies have demonstrated that naringin can neutralize reactive oxygen species (ROS). nih.gov Its antioxidant potential is crucial in protecting against conditions exacerbated by oxidative stress, such as neurodegenerative disorders and diabetes. nih.gov Naringin has been shown to effectively decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, in models of aluminum chloride-induced oxidative stress. mdpi.com A comparative study between naringin and its aglycone, naringenin, found that naringenin exhibited higher efficiency as a hydroxyl and superoxide radical scavenger. latrobe.edu.au Naringenin also showed greater effectiveness in protecting against oxidative damage to lipids. latrobe.edu.au However, both compounds were found to be equally effective in reducing DNA damage. latrobe.edu.au
Table 3: Antioxidant and Radical Scavenging Activities of Naringoside
| Activity | Model/Assay | Key Findings | Reference |
|---|---|---|---|
| Free Radical Scavenging | In vitro assays | Naringin can neutralize ROS and scavenge superoxide radicals. Naringenin shows higher scavenger efficiency for hydroxyl and superoxide radicals. | nih.govlatrobe.edu.au |
| Prevention of Lipid Peroxidation | Aluminum Chloride-Induced Stress (Rats) | Naringin effectively counteracted lipid peroxidation, evidenced by decreased malondialdehyde (MDA) levels. | mdpi.com |
| Biomolecule Protection | In vitro assays | Both naringin and naringenin were equally effective in reducing DNA damage. | latrobe.edu.au |
Anti-inflammatory Cellular Mechanisms
Naringoside and its aglycone, naringenin, exert significant anti-inflammatory effects by modulating key signaling pathways and mediators at the cellular level. Preclinical studies have demonstrated that these flavonoids can interfere with the inflammatory cascade in various cell types, primarily through the inhibition of pro-inflammatory transcription factors and enzymes.
A primary mechanism is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial protein complex that controls the transcription of DNA, cytokine production, and cell survival; its inhibition is a key target in managing inflammatory responses. mdpi.com Naringin has been shown to attenuate the activation of NF-κB in different experimental models, leading to a downstream reduction in the expression of inflammatory genes. google.commdpi.com
Furthermore, naringin and naringenin influence the mitogen-activated protein kinase (MAPK) signaling pathways, which are critical in regulating cellular responses to a variety of stimuli, including inflammatory cytokines. google.com By modulating MAPK cascades, these compounds can control the production of several inflammatory mediators.
In vitro studies using macrophages and other cell types have revealed that naringin treatment leads to a significant, dose-dependent decrease in the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-8 (IL-8). mdpi.com The compounds also inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for producing inflammatory mediators like prostaglandins (B1171923) and nitric oxide, respectively. mdpi.com
Table 1: Summary of Naringoside's Anti-inflammatory Cellular Mechanisms
| Pathway/Mediator | Effect | Cell/System Model |
| NF-κB Signaling | Inhibition/Suppression | Microglial cells, Macrophages, In vivo models mdpi.comgoogle.commdpi.com |
| MAPK Signaling | Inhibition/Modulation | Microglial cells google.com |
| TNF-α | Decreased Expression/Secretion | Macrophages, In vivo models google.commdpi.com |
| IL-6 | Decreased Expression/Secretion | Macrophages mdpi.com |
| IL-1β | Decreased Expression/Secretion | Macrophages mdpi.com |
| IL-8 | Decreased Expression/Secretion | In vitro cell models mdpi.com |
| COX-2 & iNOS | Inhibition | Macrophages mdpi.com |
Immunomodulation at the Cellular Level
Naringoside demonstrates multifaceted immunomodulatory properties by directly influencing the function and activity of various immune cells, including macrophages, T-cells, and Natural Killer (NK) cells.
Macrophage Activity: Naringenin has been shown to modulate macrophage activity, promoting a shift towards an anti-inflammatory M2-like phenotype. In studies with macrophages isolated from mice, naringenin treatment resulted in decreased production of the pro-inflammatory cytokine IL-12 while significantly increasing the production of the anti-inflammatory cytokine IL-10. researchgate.net This shift is accompanied by an enhanced phagocytic potential, suggesting that while the inflammatory function is suppressed, the capacity for clearance and phagocytosis is improved. researchgate.net
T-cell Proliferation and Function: The effects on T-lymphocytes are complex. In studies involving ovalbumin-challenged mice, naringenin treatment decreased delayed-type hypersensitivity responses and reduced the expression of T-bet and RORγt, transcription factors associated with Th1 and Th17 cells, respectively. researchgate.net This indicates an inhibition of certain T-helper cell responses. Conversely, other studies have shown that high concentrations of native naringenin can induce T-cell proliferation and cytotoxic T lymphocyte (CTL) activity, suggesting a context-dependent stimulatory role. nih.gov
Cytokine Secretion: As noted, naringoside and its metabolites can alter the cytokine profile of immune cells. The suppression of pro-inflammatory cytokines (TNF-α, IL-6, IL-12) and the enhancement of anti-inflammatory cytokines (IL-10) are central to its immunomodulatory effects. mdpi.comresearchgate.net
Natural Killer (NK) Cell Activity: In vitro research indicates that naringenin can enhance the cytotoxic activity of NK cells, which are crucial components of the innate immune system responsible for targeting and eliminating virally infected and cancerous cells. nih.gov
Table 2: Effects of Naringoside/Naringenin on Immune Cell Functions
| Immune Cell Type | Specific Effect | Outcome |
| Macrophages | Decreased IL-12 production | Shift to anti-inflammatory phenotype researchgate.net |
| Increased IL-10 production | Promotion of immune regulation researchgate.net | |
| Enhanced phagocytic potential | Improved clearance capacity researchgate.net | |
| T-helper (Th) Cells | Decreased T-bet & RORγt expression | Inhibition of Th1/Th17 responses researchgate.net |
| T-cells (General) | Induced proliferation (at high concentrations) | Enhanced cytotoxic potential nih.gov |
| Natural Killer (NK) Cells | Enhanced cytotoxic activity | Increased anti-tumor/viral surveillance nih.gov |
Effects on Cellular Differentiation and Homeostasis
Naringoside influences cellular differentiation and tissue homeostasis, with notable preclinical evidence in the contexts of osteogenesis and skeletal muscle remodeling.
Osteogenic Differentiation: Naringin has been shown to promote the proliferation and osteogenic differentiation of human bone marrow mesenchymal stem cells (hBMSCs). escholarship.org This effect is mediated by the upregulation of key osteogenic transcription factors and markers, including Runt-related transcription factor 2 (Runx-2), Osterix (OSX), Osteocalcin (OCN), and Collagen type I (Col1). escholarship.org The promotion of osteogenesis appears to be linked to the activation of the ERK signaling pathway. escholarship.org These findings suggest a role in maintaining bone homeostasis by stimulating bone formation processes. nih.govplos.org
Skeletal Muscle Fiber Remodeling: In the context of skeletal muscle, naringin has been found to induce a transition of muscle fibers from the fast-twitch (glycolytic) type to the slow-twitch (oxidative) type. nih.gov Oral administration in mice led to an increase in Myosin Heavy Chain I (MyHC I) expression and the percentage of slow-twitch fibers, while decreasing MyHC IIb expression and fast-twitch fiber percentage. nih.gov This remodeling is associated with enhanced aerobic enzyme activity. The underlying mechanism involves the activation of the AdipoR1-APPL1-AMPK signaling pathway. nih.gov
Table 3: Influence on Osteogenic Differentiation
| Cell Type | Marker/Process | Effect | Signaling Pathway |
| hBMSCs | Proliferation | Promoted | - |
| Differentiation | Enhanced | ERK Signaling escholarship.org | |
| Runx-2, OSX, OCN, Col1 | Upregulated | ERK Signaling escholarship.org | |
| Osteoblasts | Osteogenesis | Stimulated | MAPK, PI3K/Akt nih.govplos.org |
Table 4: Influence on Skeletal Muscle Fiber Remodeling
| Parameter | Effect | Signaling Pathway |
| Fiber Type | Transition from fast-twitch to slow-twitch | AdipoR1-APPL1-AMPK nih.gov |
| MyHC I (Slow-twitch) | Expression Increased | AdipoR1-APPL1-AMPK nih.gov |
| MyHC IIb (Fast-twitch) | Expression Decreased | AdipoR1-APPL1-AMPK nih.gov |
| Aerobic Enzyme Activity | Enhanced | AdipoR1-APPL1-AMPK nih.gov |
Influence on Cell-Free Nucleic Acid Stability in Research Samples
Current preclinical research has not extensively investigated the direct influence of naringoside (hydrate) on the stability of cell-free nucleic acids (cfNA), such as cell-free DNA (cfDNA) and cell-free RNA (cfRNA), in research samples. While some studies have documented the genoprotective role of naringin by showing it can suppress DNA damage induced by oxidative agents like H2O2, this pertains to intracellular DNA rather than extracellular, cell-free nucleic acids. researchgate.netnih.gov The stability of cfNA in biological samples is a critical preanalytical variable for liquid biopsy applications, influenced by factors like collection tubes, processing times, and stabilizing agents. Research into stabilizing agents often focuses on apoptosis inhibitors and enzymes that prevent nucleic acid degradation. google.com However, specific studies detailing the use or effect of naringoside as a stabilizing agent for cfDNA or cfRNA in plasma or other research samples are not prominent in the available scientific literature.
Preclinical Research Models Utilizing Naringoside Hydrate
In Vitro Cellular and Organoid Models
Cancer Cell Line Studies (e.g., AGS cancer cells, human osteosarcoma cells, melanoma, breast carcinoma cells)
Naringoside (B1239909) and its aglycone, naringenin (B18129), have demonstrated significant anti-cancer potential in a variety of cancer cell lines. In human gastric cancer AGS cells, naringin (B1676962) was found to inhibit cell proliferation in a dose- and time-dependent manner. nih.govmdpi.com This anti-proliferative effect was not due to apoptosis but rather through the induction of autophagy, characterized by the formation of cytoplasmic vacuoles and autophagosomes. nih.govmdpi.com The mechanism involves the suppression of the PI3K/Akt/mTOR signaling cascade and the activation of mitogen-activated protein kinases (MAPKs). nih.govsemanticscholar.orgmdpi.com
In the context of human osteosarcoma, naringin has been shown to suppress the migration and invasion of MG-63 and U2OS cells. nih.govresearchgate.net It also inhibits proliferation and promotes apoptosis and cell cycle arrest. nih.gov These effects are mediated through the blockage of zinc finger E-box binding homeobox 1 (Zeb1), which leads to the downregulation of MMP-2, Bcl-2, and cyclin D1. nih.gov Similarly, naringenin has been observed to reduce the viability of HOS, U2OS, and MG63 osteosarcoma cells and induce ferroptosis by inhibiting the STAT3-MGST2 signaling pathway. researchgate.net
Studies on melanoma cell lines A375 and A875 revealed that naringin treatment suppresses cell proliferation and growth, promotes cell cycle arrest, and induces apoptosis. nih.gov The underlying mechanism involves the inhibition of c-Src and the c-Src/Akt signaling pathway, which in turn suppresses cancer cell metabolism, leading to decreased cell migration and invasion. nih.govmdpi.com
In breast carcinoma cell lines such as MCF-7 and MDA-MB-231, naringenin has been shown to decrease cell viability, induce apoptosis through caspase activation, and cause cell cycle arrest at the G2/M phase. nih.gov It also reduces the migratory and invasive capabilities of these cells. nih.gov
Table 1: Effects of Naringoside (hydrate) in Cancer Cell Line Studies
| Cell Line | Cancer Type | Observed Effects | Key Mechanisms |
|---|---|---|---|
| AGS | Gastric Cancer | Inhibited proliferation, induced autophagy. nih.govmdpi.com | Downregulation of PI3K/Akt/mTOR pathway, activation of MAPKs. nih.govsemanticscholar.org |
| MG-63, U2OS | Osteosarcoma | Suppressed migration, invasion, and proliferation; promoted apoptosis. nih.govresearchgate.net | Inhibition of Zeb1, leading to downregulation of MMP-2, Bcl-2, and cyclin D1. nih.gov |
| A375, A875 | Melanoma | Inhibited proliferation, migration, and invasion; induced apoptosis. nih.gov | Suppression of c-Src and the c-Src/Akt signaling pathway. nih.govmdpi.com |
| MCF-7, MDA-MB-231 | Breast Carcinoma | Decreased cell viability, induced apoptosis, caused cell cycle arrest. nih.gov | Activation of caspases. nih.gov |
Neuronal and Neurotoxicity Cell Models (e.g., PC12 cells, Aβ-stimulated neuronal cultures)
The neuroprotective properties of naringoside and its aglycone have been investigated using neuronal cell models. In PC12 cells, a common model for neuronal studies, naringin has demonstrated protective effects against lipopolysaccharide (LPS)-induced apoptosis. This protection is attributed to its antioxidant, anti-inflammatory, and anti-apoptotic effects, which involve the downregulation of the TLR4 pathway and the reduction of intracellular reactive oxygen species (ROS). Naringenin has also been shown to protect PC12 cells from homocysteine-induced oxidative stress and apoptosis by upregulating superoxide (B77818) dismutase 1 (SOD1) expression.
In models relevant to Alzheimer's disease, naringenin has been found to attenuate apoptosis and neurotoxicity in amyloid-beta (Aβ)-stimulated PC12 cells. The neuroprotective mechanisms are linked to the inhibition of caspase-3, activation of the PI3K/Akt signaling pathway, and modulation of GSK-3β signaling.
Table 2: Effects of Naringoside (hydrate) in Neuronal and Neurotoxicity Cell Models
| Cell Model | Inducing Agent | Observed Effects | Key Mechanisms |
|---|---|---|---|
| PC12 cells | Lipopolysaccharide (LPS) | Protected against apoptosis, reduced oxidative stress and inflammation. | Downregulation of TLR4 pathway, reduction of ROS. |
| PC12 cells | Homocysteine | Decreased oxidative stress and apoptosis, increased cell viability. | Upregulation of SOD1 expression. |
| PC12 cells (Aβ-stimulated) | Amyloid-beta (Aβ) | Attenuated apoptosis and neurotoxicity. | Inhibition of caspase-3, activation of PI3K/Akt, modulation of GSK-3β. |
Endothelial and Cardiac Cell Models (e.g., high glucose-induced cardiomyocyte apoptosis)
Naringin has shown significant cardioprotective effects in in vitro models of diabetic cardiomyopathy. In H9c2 cardiomyocytes exposed to high glucose (HG), a model for hyperglycemia-induced cardiac damage, naringin treatment significantly inhibits apoptosis. This protective effect is achieved by attenuating mitochondrial dysfunction. Naringin treatment was observed to preserve the mitochondrial membrane potential, prevent the release of cytochrome c, and modulate the expression of apoptosis-related proteins, including decreasing mitochondrial Bax and Bak expression while increasing Bcl-2 expression. Furthermore, naringin was found to inhibit the activation of caspase-3, -8, and -9, and modulate the activation of the p38 signaling pathway. In the same cell line, naringin was also shown to reduce the expression of inflammatory and endoplasmic reticulum stress-related proteins.
Table 3: Effects of Naringoside (hydrate) in Endothelial and Cardiac Cell Models
| Cell Model | Condition | Observed Effects | Key Mechanisms |
|---|---|---|---|
| H9c2 cardiomyocytes | High Glucose (HG) | Inhibited apoptosis, attenuated mitochondrial dysfunction, reduced inflammation and endoplasmic reticulum stress. | Modulation of p38 signaling pathway, preservation of mitochondrial membrane potential, regulation of Bax/Bcl-2 expression, inhibition of caspases. |
Immunological Cell Studies (e.g., human macrophages, mouse T cells)
The immunomodulatory and anti-inflammatory properties of naringoside and naringenin have been explored in various immune cell models. In macrophage cell lines such as THP-1 and RAW264.7, naringin has been shown to inhibit the formation of foam cells, a key process in atherosclerosis. It achieves this by regulating lipid homeostasis, downregulating genes for lipid uptake (MSR1, CD36) and upregulating genes for cholesterol efflux (ABCA1, ABCG1). Naringin also suppresses inflammatory responses in macrophages induced by oxidized low-density lipoprotein (ox-LDL) by reducing the secretion of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, while increasing the anti-inflammatory cytokine IL-10. Naringin lauroyl ester, an acylated form of naringin, was found to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in murine macrophage cells by blocking the phosphorylation of the inhibitory protein of nuclear factor-κB (NF-κB).
Studies on mouse T cells have shown that naringenin can significantly block their proliferation, whether induced by anti-CD3/CD28 or autoantigens. It also decreases the production of Th1 and Th17-mediated cytokines (IFN-γ and IL-17A) and arrests T cells in the G0/G1 phase of the cell cycle.
Table 4: Effects of Naringoside (hydrate) in Immunological Cell Studies
| Cell Model | Compound | Observed Effects | Key Mechanisms |
|---|---|---|---|
| Human Macrophages (THP-1, RAW264.7) | Naringin | Inhibited foam cell formation, reduced pro-inflammatory cytokine secretion. | Regulation of lipid homeostasis genes, suppression of NF-κB pathway. |
| Mouse T cells | Naringenin | Blocked proliferation, decreased pro-inflammatory cytokine production, induced cell cycle arrest. | Arrest of T cells in G0/G1 phase. |
Organ-Specific Cell Models (e.g., HBZY-1 cells for renal injury, nucleus pulposus cells)
The therapeutic potential of naringoside has been investigated in cell models specific to particular organs. In the context of renal injury, a review of in vitro studies suggests that naringin can inhibit ROS generation and reduce malondialdehyde levels in high glucose-treated podocytes, indicating a protective effect against diabetic nephropathy.
In models of intervertebral disc degeneration, naringin has demonstrated protective effects on human nucleus pulposus (NP) cells. It has been shown to protect these cells against TNF-α-induced inflammation, oxidative stress, and loss of cellular homeostasis by enhancing autophagic flux via the activation of the AMPK/SIRT1 signaling pathway. Another study found that naringin exerts an anti-apoptotic effect on degenerative NP cells by inhibiting various signaling pathways, including Wnt/β-catenin, Fas/Fasl, and mitochondrial and endoplasmic reticulum stress pathways, while increasing the expression of extracellular matrix components like aggrecan and collagen II. Furthermore, naringin has been found to alleviate hydrogen peroxide (H2O2)-induced apoptosis in rat nucleus pulposus-derived mesenchymal stem cells by activating the PI3K/Akt pathway and reducing mitochondrial dysfunction.
Table 5: Effects of Naringoside (hydrate) in Organ-Specific Cell Models
| Cell Model | Condition | Observed Effects | Key Mechanisms |
|---|---|---|---|
| High glucose-treated podocytes | Renal Injury Model | Inhibited ROS generation. | Antioxidant activity. |
| Human Nucleus Pulposus Cells | TNF-α-induced stress | Protected against inflammation, oxidative stress, and apoptosis. | Enhancement of autophagic flux via AMPK/SIRT1 activation. |
| Degenerative Human Nucleus Pulposus Cells | Degenerative Condition | Inhibited apoptosis, increased extracellular matrix protein expression. | Inhibition of Wnt/β-catenin, Fas/Fasl, and stress pathways. |
| Rat Nucleus Pulposus-derived Mesenchymal Stem Cells | H2O2-induced oxidative stress | Attenuated apoptosis and mitochondrial dysfunction. | Activation of the PI3K/Akt pathway. |
Human Adrenocortical Cell Line Studies
Research utilizing the human adrenocortical carcinoma cell line NCI-H295R has provided insights into the effects of naringoside's aglycone, naringenin, on steroidogenesis. A study investigating the impact of various polyphenols on this cell line found that naringenin significantly reduced the levels of deoxycorticosterone and androstenedione. This suggests an inhibitory effect on the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). The NCI-H295R cell line is a well-established in vitro model for studying the synthesis of adrenal steroid hormones, and these findings indicate that naringenin can modulate key pathways in steroid production.
Table 6: Effects of Naringoside (hydrate) in Human Adrenocortical Cell Line Studies
| Cell Line | Compound | Observed Effects | Key Mechanisms |
|---|---|---|---|
| NCI-H295R | Naringenin | Reduced levels of deoxycorticosterone and androstenedione. | Inhibition of 3β-hydroxysteroid dehydrogenase (3β-HSD). |
In Vivo Animal Models for Mechanistic Exploration
Naringoside, a flavanone (B1672756) glycoside predominantly found in citrus fruits, has been the subject of extensive preclinical research to explore its therapeutic potential across a spectrum of diseases. These in vivo studies, utilizing various animal models, have provided crucial insights into the mechanisms underlying its pharmacological effects.
Studies in Metabolic Disorder Animal Models (e.g., diabetic rats, C. elegans glucose-induced senescence)
In models of metabolic disorders, naringin has demonstrated significant protective effects. In streptozotocin (B1681764) (STZ)-induced diabetic rats, a common model for type 1 diabetes, naringin administration has been shown to ameliorate diabetic nephropathy. nih.govresearchgate.net It achieves this by counteracting oxidative stress within the mitochondria of proximal tubules and blocking alterations in biochemical renal markers. nih.gov Furthermore, naringin treatment in these diabetic rat models has been observed to improve fasting plasma insulin (B600854), hepatic glycogen (B147801) content, and mitigate ketoacidosis and oxidative stress. plos.orgnih.gov While it may not directly lower blood glucose levels, its antioxidant properties appear to reduce oxidative stress in pancreatic β-cells, potentially leading to increased insulin secretion. plos.org
The nematode Caenorhabditis elegans is another valuable model for studying metabolic dysfunction and aging. In high-glucose-induced (HGI) C. elegans, which mimics aspects of diabetes and obesity, naringin treatment extended the mean lifespan and fast movement span by approximately 24% and 11%, respectively. mdpi.comnih.gov This anti-aging effect was associated with a significant reduction in fat accumulation and the promotion of autophagy. mdpi.comnih.govsemanticscholar.org
Investigations in Neurological Disorder Animal Models (e.g., Alzheimer's disease models, 3-NP neurotoxicity)
Naringin has shown promise in various animal models of neurological disorders. In mouse models of Alzheimer's disease, naringin administration has been found to improve cognitive function and reduce neuronal damage. caringsunshine.com It exerts neuroprotective effects through multiple mechanisms, including modulating amyloid-β metabolism, reducing Tau protein hyperphosphorylation, and impacting the acetylcholinergic and glutamate (B1630785) receptor systems. nih.gov Furthermore, it has been shown to attenuate oxidative stress and apoptosis in the brain. nih.govfrontiersin.org
In a rat model of Huntington's disease induced by 3-nitropropionic acid (3-NP), a mitochondrial toxin, naringin demonstrated neuroprotective effects. nih.gov It was found to mitigate neuronal apoptosis by reducing oxidative stress and modulating the intrinsic apoptotic cascade. nih.gov Specifically, naringin treatment decreased lipid peroxidation and protein carbonyl levels, while restoring the activities of antioxidant enzymes. nih.gov It also prevented the 3-NP-induced decrease in Bcl-2 expression and inhibited the release of cytochrome c from mitochondria. nih.gov
Research in Inflammatory and Autoimmune Disease Models (e.g., acetic acid-induced ulcerative colitis in rats, experimental autoimmune encephalomyelitis for MS)
The anti-inflammatory properties of naringoside have been investigated in models of inflammatory and autoimmune diseases. In the acetic acid-induced ulcerative colitis model in rats, naringin pretreatment was shown to significantly ameliorate colonic mucosal damage. nih.govresearchgate.net It suppressed ulceration, necrosis, and mucosal bleeding in a dose-dependent manner. nih.gov The protective effects were associated with the modulation of endogenous oxido-nitrosative balance and a reduction in DNA damage. nih.gov Naringin treatment also led to a decrease in inflammatory markers such as myeloperoxidase (MPO) activity and an increase in antioxidant defenses. nih.gov Similarly, its aglycone, naringenin, also demonstrated protective effects in the same model by increasing colonic mucus content and reducing levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. researchgate.netnih.gov
In the experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics human multiple sclerosis, dietary supplementation with naringenin was found to reduce the incidence, delay the onset, and attenuate the symptoms of the disease. nih.govusda.gov This was accompanied by reduced immune cell infiltration and demyelination in the spinal cord. nih.govusda.gov Naringenin treatment also modulated the autoimmune response by affecting pro-inflammatory T-cell subsets. nih.gov
Cancer Research Models (e.g., tumor growth inhibition in nude mice)
In the realm of cancer research, naringin has demonstrated anti-tumor effects in vivo. In nude mice implanted with ovarian tumor cells, naringin treatment was shown to inhibit tumor growth by promoting apoptosis. researchgate.net Similarly, in a sarcoma S-180-implanted mouse model, naringenin inhibited tumor growth. researchgate.net In rats with Walker 256 carcinosarcoma, naringin treatment inhibited tumor growth by approximately 75% and was associated with a reduction in the levels of the pro-inflammatory cytokines TNF-α and IL-6. nih.gov Some animals in this study even showed complete tumor regression. nih.gov These findings suggest that naringin's anti-cancer activity may be linked to its ability to induce apoptosis and modulate the inflammatory tumor microenvironment. researchgate.netnih.gov
Bone Metabolism Studies in Animal Models
Naringin has shown potential as a therapeutic agent for bone loss in various animal models. In ovariectomized (OVX) mice, a model for postmenopausal osteoporosis, naringin was effective in protecting against bone loss. nih.gov Its actions are thought to be mediated, at least in part, through estrogen-like activities in osteoblastic cells. nih.gov In retinoic acid-induced bone loss in rats, naringin administration resulted in increased calcium and phosphorus content in the femur, as well as higher bone mineral density (BMD). mdpi.com Furthermore, in a model of titanium particle-induced osteolysis in diabetic mice, naringin was found to promote bone formation. mdpi.com Naringenin has also been shown to alleviate lipopolysaccharide (LPS)-induced inflammatory bone loss in mice by restoring the balance between osteoblasts and osteoclasts. nih.gov
Cardiovascular and Organ Protective Models (e.g., renal injury in diabetic rats, experimental pulmonary edema)
The protective effects of naringoside extend to the cardiovascular system and various organs. In diabetic rat models, naringenin has demonstrated nephroprotective effects by reducing renal damage and improving kidney function markers such as blood urea (B33335) nitrogen (BUN) and serum creatinine. nih.gov It achieves this through its antioxidant and anti-inflammatory properties, reducing lipid peroxidation and the expression of pro-inflammatory cytokines in the kidneys. nih.govbjbms.org Naringin has also been shown to prevent diabetic nephropathy in rats by counteracting oxidative stress and mitochondrial dysfunction in the renal cortex. nih.gov
In a model of experimental pulmonary edema in rats and guinea pigs, naringin exhibited a marked antiexudative effect, reducing lethality. nih.gov This suggests a potential role for naringin in managing conditions characterized by increased vascular permeability.
Analytical Methodologies for Naringoside Hydrate in Research Matrices
Advanced Chromatographic Techniques
Chromatography is a cornerstone of Naringoside (B1239909) analysis, enabling its separation from complex mixtures for identification and quantification.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection is a widely used method for the routine analysis of Naringoside. This technique relies on the differential partitioning of the analyte between a stationary phase (typically a C18 column) and a liquid mobile phase. The separated compound is then detected based on its UV absorbance. A PDA detector offers the advantage of acquiring the entire UV spectrum of the eluting peak, which aids in peak purity assessment and compound identification.
Method parameters are optimized to achieve good resolution and peak shape. For instance, a common approach involves using a C18 reversed-phase column with a gradient or isocratic elution system composed of solvents like acetonitrile (B52724) and water, often with an acid modifier such as acetic acid to improve peak symmetry. iacademic.info Detection is typically set at the maximum absorption wavelength of Naringoside, which is around 283 nm. iacademic.info
Table 1: Examples of HPLC-UV/PDA Parameters for Naringoside Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Waters Atlantis T3-C18 (4.6 mm × 150 mm, 3 µm) iacademic.info | Hypersil ODS C18 (200 x 2.1-mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile:Water with 0.5% Acetic Acid (20:80, v/v) iacademic.info | Water/Acetonitrile/Tetrahydrofuran (Gradient) nih.gov |
| Flow Rate | 1.0 mL/min iacademic.info | Not Specified |
| Detection | Diode Array Detector (DAD) at 283 nm iacademic.info | UV Diode Array Detection (DAD) at 320, 335, 345 nm nih.gov |
| Temperature | 40°C iacademic.info | 40°C nih.gov |
For higher sensitivity and selectivity, especially in complex biological matrices like plasma or urine, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of LC with the mass-resolving capability of a mass spectrometer. Electrospray Ionization (ESI) is a common interface that generates ions from the eluting compounds, which are then fragmented and detected.
In a typical LC-MS/MS assay, Naringoside and its metabolites are monitored using the Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a characteristic product ion formed after fragmentation. This highly specific detection method minimizes interference from matrix components. For Naringoside, a common precursor-to-product ion transition is m/z 581.3 → 273.4. researchgate.netnih.gov Analysis can be performed in either positive or negative ionization mode, with negative mode often being used. nih.gov Sample preparation frequently involves protein precipitation with acetonitrile or liquid-liquid extraction with ethyl acetate (B1210297) to remove proteins and other interferences from biological samples before analysis. researchgate.netnih.govnih.gov
Table 2: LC-MS/MS Parameters for Naringoside Analysis
| Parameter | Example Method |
| Chromatography | ACQUITY UPLC® BEH C18 column (2.1 mm × 50 mm, 1.7 µm) nih.gov |
| Mobile Phase | Water and Methanol, both with 0.1% Formic Acid (v/v) (Gradient) nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.netnih.gov |
| Precursor Ion (m/z) | 581.3 researchgate.netnih.gov |
| Product Ion (m/z) | 273.4 researchgate.netnih.gov |
| Sample Preparation | Protein precipitation with acetonitrile nih.gov |
Thin-Layer Chromatography (TLC) and its more advanced version, High-Performance Thin-Layer Chromatography (HPTLC), are valuable tools for the qualitative and semi-quantitative analysis of Naringoside. These planar chromatographic techniques are simple, cost-effective, and allow for the simultaneous analysis of multiple samples. In HPTLC, the use of high-grade stationary phases and automated sample application leads to better resolution and reproducibility. nih.gov
For Naringoside analysis, separation is typically performed on silica (B1680970) gel 60 F254 plates. The choice of the mobile phase is critical for achieving good separation. A mixture of Methanol and Ethyl Acetate (e.g., 60:40 v/v) has been shown to be effective. longdom.orgresearchgate.net After development, the spots are visualized under UV light (e.g., 366 nm) or by spraying with a suitable derivatizing reagent. longdom.orgresearchgate.net The retention factor (Rf value) is used for identification. For instance, using a Methanol:Ethyl Acetate (60:40 v/v) system, Naringin (B1676962) has been reported to have an Rf value of approximately 0.65. longdom.orgresearchgate.net
Table 3: HPTLC Parameters for Naringoside Analysis
| Parameter | Example Condition |
| Stationary Phase | TLC aluminum plates pre-coated with silica gel 60 F254 longdom.orgresearchgate.net |
| Mobile Phase | Methanol: Ethyl Acetate (60:40 v/v) longdom.orgresearchgate.net |
| Detection | Fluorescence mode at 366 nm longdom.orgresearchgate.net |
| Rf Value | ~0.65 longdom.orgresearchgate.net |
Naringoside possesses a chiral center at the C-2 position of the flavanone (B1672756) skeleton, leading to the existence of stereoisomers ((2R)- and (2S)-naringin). These isomers can exhibit different biological activities. Chiral chromatography is a specialized HPLC technique used to separate these stereoisomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Polysaccharide-based CSPs, such as Chiralcel OD and Chiralpak AD, are commonly used for the separation of flavanone glycoside diastereomers. nih.govresearchgate.net The separation is typically performed in normal-phase mode, using a mobile phase consisting of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol, often with an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. nih.govresearchgate.net For example, the direct separation of (2R)- and (2S)-naringin has been successfully achieved using a Chiralcel OD column with a mobile phase of n-hexane/ethanol containing 0.1% TFA. nih.govresearchgate.net
Table 4: Chiral HPLC Conditions for Naringoside Stereoisomer Separation
| Parameter | Example Condition |
| Chiral Stationary Phase | Chiralcel OD nih.govresearchgate.net |
| Mode | Normal Phase HPLC nih.govresearchgate.net |
| Mobile Phase | n-Hexane/Ethanol with 0.1% Trifluoroacetic Acid (TFA) nih.govresearchgate.net |
| Application | Separation of (2R)- and (2S)-Naringin diastereomers nih.govresearchgate.net |
Spectroscopic Characterization and Quantification in Research
Spectroscopic methods are fundamental for both the structural elucidation and quantification of Naringoside.
UV-Visible (UV-Vis) spectrophotometry is a straightforward and accessible technique for quantifying Naringoside in solutions. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. To determine the concentration of Naringoside, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at its wavelength of maximum absorbance (λmax). nih.gov
This technique is also employed to monitor the kinetics of reactions involving Naringoside. For example, in enzymatic hydrolysis studies, the conversion of Naringoside to its aglycone, naringenin (B18129), can be followed by monitoring the change in the UV-Vis spectrum over time. youtube.com The decrease in the Naringoside peak or the increase in the naringenin peak can be used to calculate reaction rates. youtube.com The analysis of pure flavonoid standard solutions, including naringin, using UV-Vis spectrophotometry provides characteristic spectra that aid in their identification and quantification in various samples. researchgate.netresearchgate.net
Computational and Theoretical Approaches in Naringoside Hydrate Research
Molecular Docking Studies of Naringoside (B1239909) (hydrate) with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between Naringoside and various protein targets, providing insights into its binding modes and affinities.
Research has shown that Naringoside can interact with a wide array of biological targets implicated in various diseases. For instance, in studies related to liver fibrosis, Naringoside was docked against several key human therapeutic proteins. The results, measured by Glide score (G-score), indicated strong binding affinities. A lower G-score signifies a more favorable binding interaction. Naringoside exhibited significant binding to targets such as Janus kinase-2 (JAK-2), Zeta-chain-associated protein kinase-70 (ZAP-70), and Angiotensin II receptor type-1 (Angio-II-Type-1), with G-scores often superior to those of standard drugs used for comparison. phcog.com The interactions were primarily stabilized by a network of hydrogen bonds and pi-pi stacking with key amino acid residues in the active sites of these proteins. phcog.com
In the context of metabolic diseases, molecular docking simulations have explored Naringoside's potential as an inhibitor of enzymes involved in fungal ergosterol (B1671047) biosynthesis and cholesterol metabolism. Docking studies against 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR) and DNA topoisomerase type II (TOPOII) from various pathogenic Candida species revealed high binding energy values for Naringoside, suggesting potent inhibitory activity. nih.gov Similarly, studies targeting breast cancer marker proteins identified the progesterone (B1679170) receptor (PR) as a significant target, with Naringoside showing a strong binding energy of -9.3 Kcal/mol. jcdronline.org
These docking studies are crucial for identifying potential therapeutic targets for Naringoside and understanding the molecular basis of its activity. rjptonline.orgproquest.com The specific amino acid interactions and binding energies derived from these simulations provide a foundation for further experimental validation and for the rational design of more effective derivatives. phcog.comnih.gov
| Biological Target | Protein Data Bank (PDB) ID | Glide Score (kcal/mol) | Key Interacting Residues | Therapeutic Area | Reference |
|---|---|---|---|---|---|
| Janus kinase-2 (JAK-2) | 3KCK | -12.46 | GLU-1015, ASP-994, LYS-882, GLU-930, ARG-980 | Liver Fibrosis | phcog.com |
| Zeta-chain-associated protein kinase-70 (ZAP-70) | 1U59 | -12.76 | LYS-369, ASP-479, ASP-461, ALA-417 | Liver Fibrosis | phcog.com |
| Angiotensin II receptor type-1 (Angio-II-Type-1) | 4ZUD | -11.12 | SER-109, TYR-113, THR-260, ASP-263, ARG-167 | Liver Fibrosis | phcog.com |
| Transforming growth factor beta receptor I (TGFBR-1) | 1VJY | -13.3 | LYS-232, ASP-351, SER-280, HIS-283 | Liver Fibrosis | phcog.com |
| 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR) from C. dubliniensis | Not specified | -10.75 | Not specified | Antifungal | nih.gov |
| DNA topoisomerase type II (TOPOII) from C. dubliniensis | Not specified | -9.38 | Not specified | Antifungal | nih.gov |
| Progesterone Receptor (PR) | Not specified | -9.3 | Not specified | Breast Cancer | jcdronline.org |
| Phosphatase and tensin homolog (PTEN) | Not specified | Not specified | Not specified | Prostate Cancer | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis of Naringoside (hydrate) Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity. nih.govjocpr.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the synthesis of analogs with improved potency and properties. frontiersin.org These models are built on the principle that the structural features and physicochemical properties of a molecule determine its biological effects. nih.gov
While comprehensive QSAR studies focusing specifically on a wide range of Naringoside analogs are not extensively detailed in the available literature, research on structurally related naringenin (B18129) derivatives provides valuable insights into structure-activity relationships (SAR). nih.gov For example, studies on synthesized naringenin derivatives have shown that the nature of the substitution on the naringenin scaffold significantly influences biological activities like antioxidant and antimicrobial efficacy. nih.gov It was observed that aromatic substitutions on the naringenin molecule resulted in greater activity compared to aliphatic substitutions. nih.gov
Furthermore, QSAR-based computational tools are frequently employed in toxicology to predict the potential adverse effects of compounds in silico. ceon.rsmdpi.comexponent.com Software platforms often utilize QSAR models trained on large datasets of known toxicants to estimate endpoints such as mutagenicity, carcinogenicity, and acute toxicity for new chemical entities, including natural product derivatives. ceon.rsnih.gov For instance, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools like ADMETlab 2.0 can forecast properties such as Ames toxicity, which indicates mutagenic potential, for compounds like naringenin and its derivatives. frontiersin.orgnih.gov Such predictive models are crucial in the early stages of drug development to flag potentially toxic structures and prioritize safer candidates for further investigation. jocpr.com
Molecular Dynamics Simulations to Elucidate Interactions
Molecular dynamics (MD) simulations offer a powerful approach to study the physical movements of atoms and molecules over time, providing a dynamic view of biomolecular interactions. Unlike the static picture from molecular docking, MD simulations can reveal the stability of a ligand-protein complex, conformational changes, and the role of solvent molecules. frontiersin.org
MD simulations have been applied to refine the docking poses of Naringoside with its biological targets and to assess the stability of the resulting complexes. For example, after docking Naringoside into the active site of Carbonic Anhydrase II (CA-II), MD simulations were run for up to 200 nanoseconds to observe the complex's behavior. researchgate.net Analysis of the Root Mean Square Deviation (RMSD) of the complex showed that it reached equilibrium and remained stable throughout the simulation, indicating a reliable binding mode. researchgate.net
Similarly, MD simulations of Naringoside with pancreatic lipase (B570770) were conducted for 100 nanoseconds. researchgate.net The analysis of parameters such as the radius of gyration (Rg), RMSD, Root Mean Square Fluctuation (RMSF), and solvent accessible surface area (SASA) provided insights into the conformational stability of the complex. researchgate.net The RMSF analysis, in particular, helps identify which amino acid residues in the protein exhibit more flexibility or rigidity upon ligand binding. researchgate.net In the case of the Naringoside-PTEN protein complex, MD simulations confirmed good binding stability, with the distance between the ligand and protein remaining consistently between 0.3 and 0.4 nm. nih.gov These studies validate the docking results and provide a deeper, time-resolved understanding of how Naringoside interacts with and modulates the function of its target proteins. researchgate.netresearchgate.net
Kinetic and Thermodynamic Studies of Naringoside (hydrate) Interactions with Solvents and Macromolecules
Studies investigating the interaction between Naringoside and bovine serum albumin (BSA), a major transport protein in the blood, have provided key thermodynamic data. By analyzing the process at different temperatures, researchers can determine the binding constants (Kb) and the thermodynamic parameters that drive the interaction. The negative value of Gibbs free energy (ΔG) in these studies indicates that the binding process is spontaneous. mdpi.com The combination of enthalpy (ΔH) and entropy (ΔS) values suggests the nature of the primary forces involved. For the Naringoside-BSA interaction, the process was found to be spontaneous, with hydrophobic interactions identified as a significant binding force. mdpi.com
The thermodynamic profile helps to build a complete picture of the binding event, distinguishing between enthalpy-driven processes (often associated with hydrogen bonds and van der Waals forces) and entropy-driven processes (typically linked to hydrophobic interactions and solvent rearrangement). frontierspartnerships.orgnih.gov This information is critical for understanding how Naringoside is transported and delivered in biological systems and for designing derivatives with optimized binding characteristics.
| Parameter | Value | Interpretation | Reference |
|---|---|---|---|
| Binding Constant (Kb) at 298 K | Order of 104 L·mol-1 | Indicates a moderate to strong binding affinity. | mdpi.com |
| Gibbs Free Energy (ΔG) | Negative | The binding process is spontaneous. | mdpi.com |
| Enthalpy (ΔH) | Not specified | The combination of ΔH and ΔS suggests that hydrophobic interactions are a major driving force in the binding process. | mdpi.com |
| Entropy (ΔS) | Not specified |
In Silico Screening and Predictive Modeling for Bioactivity Profiling
In silico screening and predictive modeling encompass a range of computational methods used to build a comprehensive bioactivity profile for a compound like Naringoside. These techniques can predict pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion) and potential toxicity, often referred to as ADMET profiling. nih.gov
Predictive modeling is also used to forecast potential toxicity. Various QSAR-based software platforms and tools like ADMETlab 2.0 can predict a wide range of toxicological endpoints, including genotoxicity (e.g., Ames test), hepatotoxicity, and carcinogenicity. frontiersin.orgnih.gov By integrating data from molecular docking, MD simulations, and ADMET predictions, researchers can construct a detailed in silico bioactivity and safety profile for Naringoside and its analogs, enabling a more rational and efficient path toward preclinical and clinical development. phcog.comfrontiersin.org
Future Research Directions and Methodological Advancements for Naringoside Hydrate Studies
Elucidation of Unexplored Molecular Mechanisms and Novel Targets
While current research has identified several key signaling pathways modulated by naringoside (B1239909), including NF-κB and PI3K/Akt/mTOR, a vast landscape of its molecular interactions remains uncharted. researchgate.netnih.gov Future studies should aim to identify novel protein targets and signaling cascades affected by this flavonoid glycoside. A significant area of interest is the exploration of its epigenetic effects, such as its influence on DNA methylation and histone modification, which could reveal new layers of its regulatory functions. Furthermore, identifying the specific upstream regulators and downstream effectors in naringoside-mediated pathways will be crucial for a comprehensive understanding of its mechanism of action. Investigating its potential role in modulating less-explored cellular processes, such as autophagy and cellular senescence, could also unveil new therapeutic applications.
Development of Advanced In Vitro and In Vivo Research Models for Specific Biological Phenomena
To gain deeper insights into the biological effects of naringoside, it is imperative to move beyond traditional two-dimensional cell cultures and conventional animal models. The development and application of advanced in vitro models, such as three-dimensional (3D) organoids and organ-on-a-chip systems, can provide a more physiologically relevant environment to study its effects on tissue architecture and function. mdpi.comijpsonline.com For instance, lung organoids could be used to model naringoside's impact on respiratory conditions, while gut-on-a-chip models could elucidate its metabolism and interaction with the gut microbiota. mdpi.com In the realm of in vivo research, the use of humanized mouse models and genetically engineered animal models will be instrumental in studying its effects in a more human-like context, particularly for complex diseases like cancer and metabolic syndrome. researchgate.net
Innovations in Synthetic and Biotransformation Methodologies for Research Reagents
The availability of high-purity naringoside and its derivatives is essential for rigorous scientific investigation. Future research should focus on developing more efficient and scalable synthetic and biotransformation methodologies. Chemo-enzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a promising approach for producing naringoside and its analogs. researchgate.net Enzymatic transesterification using lipases has been explored for the synthesis of naringin (B1676962) esters with improved physicochemical properties. nih.govnih.gov Furthermore, microbial biotransformation presents a green and sustainable alternative for producing naringoside and its metabolites. mdpi.comnih.gov The use of immobilized enzymes can enhance reaction efficiency and reusability, making the production of research-grade reagents more cost-effective. nih.govnih.gov
Refinement of Analytical Techniques for Complex Biological Matrices and Metabolites
Accurate and sensitive detection of naringoside and its metabolites in complex biological matrices such as blood, urine, and tissues is critical for pharmacokinetic and metabolic studies. ijpsonline.com While methods like High-Performance Liquid Chromatography (HPLC) coupled with UV/Vis detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are currently employed, there is a need for further refinement to enhance their sensitivity and throughput. biotech-asia.orgareeo.ac.ir The development of advanced LC-MS/MS methods can facilitate the structural elucidation of novel metabolites. ijpsonline.com Additionally, techniques like Micellar Electrokinetic Chromatography (MEKC) offer a rapid and sensitive alternative for the determination of naringenin (B18129), the aglycone of naringin, in biological samples. researchgate.net Future efforts should also focus on developing validated analytical methods for the simultaneous quantification of naringoside and a broader range of its metabolites.
Integration of Multi-Omics Data (e.g., transcriptomics, proteomics, metabolomics) in Naringoside (hydrate) Research
To obtain a holistic view of the biological effects of naringoside, an integrated multi-omics approach is indispensable. bohrium.com Transcriptomic analysis can reveal the global changes in gene expression induced by naringoside, while proteomics can identify the corresponding alterations in protein levels and post-translational modifications. researchgate.netwikipedia.org Metabolomics provides a snapshot of the metabolic changes occurring within a biological system in response to naringoside treatment. researchgate.netwikipedia.org By integrating these datasets, researchers can construct comprehensive molecular networks that illustrate the intricate interplay between genes, proteins, and metabolites in mediating the pharmacological effects of naringoside. This systems-level understanding will be instrumental in identifying key biomarkers of its activity and in elucidating its complex mechanisms of action. researchgate.netwikipedia.org
Exploration of Naringoside (hydrate) as a Research Tool for Probing Fundamental Biological Processes
Beyond its therapeutic potential, naringoside can serve as a valuable research tool for dissecting fundamental biological processes. Its ability to modulate specific signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, makes it a useful probe for studying the roles of these pathways in various cellular functions, including cell proliferation, apoptosis, and inflammation. nih.gov For instance, its inhibitory effect on cancer cell migration and invasion can be leveraged to investigate the molecular mechanisms underlying metastasis. nih.gov By studying the downstream effects of naringoside on gene expression and protein activity, researchers can gain new insights into the intricate regulatory networks that govern cellular behavior.
Interactive Data Table: Future Research Areas for Naringoside (hydrate)
| Research Area | Focus | Potential Methodologies | Expected Outcomes |
| Molecular Mechanisms | Identification of novel protein targets and signaling pathways. | Proteomics, Kinome profiling, Epigenetic analysis. | A more comprehensive understanding of naringoside's mode of action. |
| Advanced Models | Development of more physiologically relevant research models. | 3D organoids, Organ-on-a-chip, Humanized mice. | Improved prediction of in vivo efficacy and toxicity. |
| Synthesis & Biotransformation | Efficient and sustainable production of naringoside and its derivatives. | Chemo-enzymatic synthesis, Microbial biotransformation, Immobilized enzymes. | Increased availability of high-purity compounds for research. |
| Analytical Techniques | Enhanced detection and quantification in biological samples. | Advanced LC-MS/MS, High-throughput screening assays. | More accurate pharmacokinetic and metabolic profiling. |
| Multi-Omics Integration | A systems-level understanding of biological effects. | Transcriptomics, Proteomics, Metabolomics. | Identification of biomarkers and comprehensive molecular networks. |
| Research Tool | Probing fundamental cellular and molecular processes. | Cell-based assays, High-content imaging. | New insights into the regulation of key biological pathways. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
